REACTION_CXSMILES
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[CH:1]12[CH2:13][CH2:12][CH:8]([CH:9]([OH:11])[CH2:10]1)[C:7]1[C:2]2=[CH:3][CH:4]=[CH:5][CH:6]=1.CCOC(C)=O>C(Cl)Cl>[CH:1]12[CH2:13][CH2:12][CH:8]([C:9](=[O:11])[CH2:10]1)[C:7]1[C:2]2=[CH:3][CH:4]=[CH:5][CH:6]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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FILTRATION
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Details
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the obtained suspension was filtered over a pad of celite
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Type
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CONCENTRATION
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Details
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the filtrated was concentrated in vacuo
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Type
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ADDITION
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Details
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The residue was treated again with EtOAc/Hept (1:1)
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Type
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FILTRATION
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Details
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filtered over celite
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Name
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|
Type
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product
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Smiles
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C12C3=CC=CC=C3C(C(C1)=O)CC2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |